2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-20-11-10-19(21(29-2)22(20)30-3)23(27)24-12-7-13-25-14-16-26(17-15-25)18-8-5-4-6-9-18/h4-6,8-11H,7,12-17H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHDTGTNRHZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol.
Attachment of the Propyl Chain: The next step is the alkylation of 4-phenylpiperazine with 3-chloropropylamine to form N-[3-(4-phenylpiperazin-1-yl)propyl]amine.
Formation of the Benzamide: Finally, the benzamide moiety is introduced by reacting N-[3-(4-phenylpiperazin-1-yl)propyl]amine with 2,3,4-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . Additionally, the piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Based Modifications
(a) N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (14)
- Key Differences: Replaces the trimethoxy benzamide with a phenoxypyridine-carboxamide group. Introduces a hydroxyphenyl and methyl group on the piperazine ring.
- Impact: The phenolic hydroxyl group may improve water solubility but reduce CNS penetration due to increased polarity. Methyl substitution on piperazine (position 3) could alter receptor selectivity compared to the unsubstituted phenylpiperazine in the target compound .
(b) 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B, MM0421.02)
- Key Differences: Replaces benzamide with a triazolopyridinone scaffold. Retains the 4-phenylpiperazine-propyl chain.
- Impact: The triazolopyridinone core may confer distinct pharmacokinetic properties, such as altered metabolic pathways or half-life .
Analogues with Modified Benzamide Substituents
(a) PBIT (2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one)
- Key Differences :
- Benzisothiazolone replaces the benzamide.
- Contains a 4-methylphenyl group instead of trimethoxy substitutions.
- Impact :
(b) N-(5-(3-(Methylthio)propyl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
- Key Differences :
- Substitutes the trimethoxy benzamide with a thiadiazole ring and methylthiopropyl chain.
- Impact :
Pharmacological Reference Standards
(a) [18F]Fallypride Precursor
- Key Differences :
- Features a 2,3-dimethoxy benzamide with a sulfonyloxypropyl group and pyrrolidinylmethyl chain.
- Impact :
Comparative Data Table
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Methoxy Substitutions : Trimethoxy groups on benzamide enhance metabolic stability compared to dimethoxy or hydroxylated analogues .
- Piperazine Modifications : Methyl or hydroxyphenyl groups on piperazine alter receptor selectivity and pharmacokinetics .
- Scaffold Replacement : Thiadiazole or benzisothiazolone cores shift activity from CNS targets to antimicrobial or enzymatic applications .
Synthetic Challenges :
- Multi-step synthesis of piperazine-linked benzamides requires careful optimization of coupling reagents (e.g., HBTU, BOP) and purification via silica chromatography .
Biological Activity
2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has garnered attention for its potential pharmacological properties. This compound features a trimethoxyphenyl group and a phenylpiperazine moiety, which are known to interact with various biological targets, particularly in the central nervous system. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H31N3O4, with a molecular weight of 405.52 g/mol. The structure includes:
- Trimethoxyphenyl group : Known for its ability to modulate receptor activity.
- Phenylpiperazine moiety : Commonly associated with antipsychotic and antidepressant effects.
The compound's mechanism of action is primarily attributed to its interaction with neurotransmitter systems:
- Dopamine Receptors : Compounds with piperazine structures often exhibit affinity for dopamine receptors, which play a crucial role in mood regulation and psychotic disorders.
- Serotonin Receptors : The trimethoxy group may enhance binding to serotonin receptors (5-HT), suggesting potential applications in treating anxiety and depression .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Similar compounds have shown efficacy in models of depression by modulating serotonin levels.
- Antipsychotic Effects : The piperazine component is linked to antipsychotic properties through dopamine receptor antagonism.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cancer Cell Lines : Preliminary tests indicated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values around 20 µM .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2021) | Demonstrated that the compound inhibited tumor growth in A549 cells by inducing apoptosis through mitochondrial pathways. |
| Liu et al. (2022) | Found that treatment with the compound resulted in decreased expression of pro-inflammatory cytokines in human immune cells. |
Comparative Analysis
When compared to similar compounds, this compound shows unique biological activities due to its specific structural components:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2,3,4-trimethoxybenzamide | Lacks piperazine moiety | Limited CNS activity |
| 4-phenylpiperazine | Lacks trimethoxy group | Primarily affects dopamine receptors |
Q & A
Q. What are the optimal synthetic routes for 2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Acid chloride formation : React 2,3,4-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to yield the corresponding acid chloride.
Amide coupling : React the acid chloride with 3-(4-phenylpiperazin-1-yl)propan-1-amine under basic conditions (e.g., triethylamine or NaOH) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
Purification : Use column chromatography (silica gel, methanol/DCM gradient) or recrystallization.
Q. Key optimization parameters :
- Temperature : Maintain 0–5°C during acid chloride formation to prevent side reactions.
- Solvent choice : THF enhances solubility of intermediates compared to DCM.
- Catalyst : Use coupling agents like HBTU or EDCI for improved amide bond formation efficiency .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Primary methods :
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR. Key signals include:
- Aromatic protons (6.8–7.5 ppm for benzamide and phenylpiperazine).
- Trimethoxy groups (3.7–3.9 ppm).
- Piperazine N-CH₂ protons (2.5–3.5 ppm) .
- Mass spectrometry (ESI) : Validate molecular weight (e.g., m/z ~454 [M+H]⁺).
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Data interpretation tip : Cross-reference with PubChem or crystallographic databases (e.g., Mercury CSD) for structural validation .
Q. How can researchers identify the primary biological targets of this compound?
Methodological approach :
Radioligand binding assays : Screen against GPCR libraries (e.g., dopamine D2/D3, serotonin receptors) due to structural similarity to phenylpiperazine derivatives .
Kinase profiling : Use kinase inhibition assays (e.g., Eurofins Panlabs) to evaluate off-target effects.
Computational docking : Predict binding affinities with AutoDock Vina or Schrödinger Suite against targets like σ receptors .
Validation : Compare results with structurally analogous compounds (e.g., N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-trimethoxybenzamide) to infer mechanism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?
SAR strategies :
Q. Experimental design :
Synthesize analogs via parallel combinatorial chemistry.
Test in vitro binding affinity (IC₅₀) and functional assays (cAMP modulation for GPCRs).
Use 3D-QSAR models to predict bioactivity .
Example : Analogues with 3,4-dichlorophenylpiperazine showed 10-fold higher D3 receptor selectivity .
Q. What experimental approaches resolve contradictions in reported receptor binding data?
Common contradictions : Discrepancies in D2 vs. D3 receptor affinity across studies. Resolution tactics :
Comparative binding assays : Use identical cell lines (e.g., HEK293 expressing human D2/D3) and radioligands (e.g., [³H]spiperone) .
Allosteric modulation tests : Evaluate if the compound acts as a negative allosteric modulator (NAM) under varying GTPγS conditions.
Structural analysis : Perform X-ray crystallography or cryo-EM to visualize binding modes .
Case study : A phenylpiperazine analog showed divergent D2/D3 ratios due to assay temperature differences (4°C vs. 37°C) .
Q. How can researchers address stability and degradation issues in aqueous solutions?
Key stability challenges : Hydrolysis of the amide bond under acidic/basic conditions. Mitigation strategies :
- pH optimization : Store solutions at pH 6–7 (phosphate buffer) to minimize degradation.
- Lyophilization : Formulate as a lyophilized powder for long-term storage.
- Degradation analysis : Use LC-MS to identify byproducts (e.g., benzoic acid derivatives) .
Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Q. What computational tools predict the compound’s binding mode with dopamine receptors?
Recommended workflow :
Homology modeling : Build D3 receptor models using SWISS-MODEL or Modeller.
Molecular docking : Use Glide (Schrödinger) or AutoDock to simulate ligand-receptor interactions.
Molecular dynamics (MD) : Run 100-ns simulations in Desmond to assess binding stability.
Validation : Compare computational results with mutagenesis data (e.g., D3 receptor S192A mutation reduces binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
